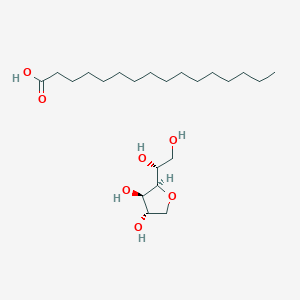

SORBITAN, MONOHEXADECANOATE

Description

Defining the Academic Research Scope for Sorbitan (B8754009), Monohexadecanoate

Sorbitan, monohexadecanoate, also known as sorbitan monopalmitate or Span 40, is a specific type of sorbitan ester where the fatty acid is hexadecanoic acid (palmitic acid). smolecule.comcas.org Its CAS number is 26266-57-9. cas.org Academic research on this compound focuses on its synthesis, physicochemical properties, and its application as a lipophilic surfactant. vulcanchem.com It is particularly noted for its role in stabilizing water-in-oil (W/O) emulsions. atamankimya.com Studies have explored its use in modifying the crystallization of fats and its application in various formulations, including pharmaceuticals and cosmetics. atamankimya.comwikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate (B85987) nih.gov |

| CAS Number | 26266-57-9 nih.gov |

| Molecular Formula | C22H42O6 smolecule.comnih.gov |

| Molecular Weight | 402.6 g/mol smolecule.comnih.gov |

| Melting Point | 46–47 °C vulcanchem.comwikipedia.org |

| HLB Value | 6.7 vulcanchem.com |

| Water Solubility | Insoluble vulcanchem.comwikipedia.org |

| Appearance | Light cream to tan-colored beads or flakes or a hard, waxy solid nih.gov |

Foundational Methodologies in Sorbitan Esters Research

The investigation of sorbitan esters, including this compound, employs a range of established scientific methodologies. The synthesis typically involves the direct esterification of sorbitol with the corresponding fatty acid under controlled temperature and pressure, often in the presence of a catalyst. vulcanchem.com Early methods involved dehydrating sorbitol to sorbitan, followed by reaction with the fatty acid.

Characterization of the resulting esters relies on various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure. Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to assess the purity and composition of the product. The physical properties, such as melting point, HLB value, and solubility, are determined using standard laboratory procedures to evaluate the surfactant's performance characteristics.

Table 2: Research Findings on this compound

| Research Area | Key Findings |

| Synthesis | Synthesized via direct esterification of sorbitol and palmitic acid. vulcanchem.com The process involves heating the reactants, often with a base catalyst, under vacuum. vulcanchem.com |

| Emulsifying Properties | Acts as an effective water-in-oil (W/O) emulsifier due to its low HLB value of 6.7. atamankimya.comvulcanchem.com |

| Pharmaceutical Applications | Used as a solubilizer for lipophilic active ingredients in topical creams and ointments. vulcanchem.com It has been incorporated into bigels for controlled drug release. |

| Cosmetic Applications | Utilized in lotions, creams, and other skincare products to stabilize formulations and improve texture. atamankimya.com |

| Food Industry | Functions as a food additive (E495) to modify fat crystallization and maintain texture in products like baked goods and whipped toppings. vulcanchem.comwikipedia.org |

Properties

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.C6H12O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(8)6-5(10)4(9)2-11-6/h2-15H2,1H3,(H,17,18);3-10H,1-2H2/t;3-,4+,5-,6-/m.1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCLKYMPJSXGB-VCDGYCQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O.C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Characterization of Sorbitan, Monohexadecanoate

Esterification Reactions for Sorbitan (B8754009) Esters

The production of sorbitan esters is a complex process involving the esterification of sorbitol with fatty acids. The resulting product is not a single compound but a mixture of different esters of sorbitol and its anhydrides, primarily sorbitan and isosorbide (B1672297). worktribe.comfao.org The synthesis can be approached through a one-step or a two-step process.

The one-step method involves the direct esterification of sorbitol with a fatty acid, where the dehydration of sorbitol to sorbitan and the esterification occur concurrently. iiis.orgresearchgate.net The two-step process separates these reactions: sorbitol is first dehydrated to form sorbitan, which is then esterified with the fatty acid. iiis.orgresearchgate.net This two-step approach allows for greater control over the final product composition.

Catalytic Systems and Reaction Mechanism Investigation in Sorbitan, Monohexadecanoate Synthesis

The synthesis of sorbitan esters is highly dependent on catalytic systems to drive the reactions efficiently. Different types of catalysts are employed for the distinct stages of the synthesis.

Dehydration (Cyclization) Catalysts : Acid catalysts are primarily used to facilitate the intramolecular dehydration of sorbitol to its cyclic ether form, sorbitan. Commonly used acid catalysts include phosphoric acid, p-toluenesulfonic acid, and sulfuric acid. researchgate.netbtsjournals.com This reaction typically occurs at elevated temperatures.

Esterification Catalysts : Alkaline catalysts are preferred for the esterification of sorbitan with the fatty acid. iiis.org These can include sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide. google.comfarmaciajournal.com In some processes, a combination of acid and base catalysts is used, where the base promotes ester formation while the acid assists in the esterification. google.com

Composite Catalysts : To enhance reaction efficiency, composite catalysts have been developed. For instance, a mixture of sodium hydroxide and high-purity phosphite (B83602) can shorten reaction times and simplify the production process. google.com

The reaction mechanism involves two main transformations. First, sorbitol, a six-carbon sugar alcohol, undergoes intramolecular dehydration to form a mixture of cyclic anhydrosorbitols, mainly sorbitans (five-membered rings) and isosorbide (a bicyclic ether). rsc.org Subsequently, the hydroxyl groups on these cyclic ethers react with the carboxyl group of hexadecanoic acid to form ester linkages, yielding a complex mixture of mono-, di-, and triesters. google.com

| Catalyst Type | Function | Examples |

| Acid Catalysts | Sorbitol Dehydration/Cyclization | p-Toluenesulfonic acid, Phosphoric acid |

| Alkaline Catalysts | Esterification | Sodium hydroxide, Potassium hydroxide |

| Composite Catalysts | Enhanced Reaction Efficiency | Sodium hydroxide and Phosphorous acid |

Optimization of Synthesis Parameters for Controlled Product Purity and Composition

To achieve high purity and a desired product composition, particularly a high yield of the monoester, several reaction parameters must be carefully controlled.

Temperature : The dehydration of sorbitol is typically carried out at temperatures between 150°C and 180°C. iiis.orgbtsjournals.com The subsequent esterification reaction requires higher temperatures, generally in the range of 180°C to 220°C. google.comgoogle.com Controlling the temperature is critical to prevent degradation and the formation of colored impurities. google.com

Pressure : The esterification reaction produces water as a byproduct. Applying a vacuum helps to remove this water, shifting the reaction equilibrium towards the formation of the ester product. iiis.org

Reactant Molar Ratio : The molar ratio of the fatty acid to sorbitol is a key factor that determines the average degree of esterification. An excess of the fatty acid can lead to the formation of di- and triesters, while controlling the ratio is essential for maximizing the yield of the desired monohexadecanoate. google.comiium.edu.my

Catalyst Concentration : The concentration of the catalyst affects the reaction rate. Optimal catalyst loading ensures a reasonable reaction time without promoting side reactions or complicating the purification process. btsjournals.com

Agitation and Time : Efficient mixing is necessary to ensure proper contact between the reactants. The reaction time is monitored, often by measuring the acid value of the mixture, to determine the completion of the esterification process. iium.edu.my

Optimization of these parameters is crucial for producing this compound with desirable properties such as light color, low viscosity, and high purity. btsjournals.com

| Parameter | Typical Range/Condition | Purpose |

| Dehydration Temperature | 150°C - 180°C | Promotes cyclization of sorbitol to sorbitan |

| Esterification Temperature | 180°C - 220°C | Drives the esterification reaction |

| Pressure | Vacuum | Removes water to shift equilibrium |

| Reactant Ratio | Controlled Molar Ratio | Determines the degree of esterification |

| Catalyst Concentration | Optimized for reaction rate | Balances reaction speed and purity |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

A comprehensive analysis of this compound is necessary due to the complexity of the reaction product, which contains various isomers and esters of different degrees.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., FTIR, NMR)

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of the synthesized compound.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The successful formation of this compound is confirmed by the appearance of characteristic absorption bands for the ester group, specifically the C=O stretching vibration (typically around 1738 cm⁻¹) and the C-O stretching vibration (around 1177 cm⁻¹). researchgate.net These peaks provide clear evidence of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation. researchgate.netresearchgate.net ¹H NMR can provide information on the different types of protons in the molecule, confirming the presence of both the sorbitan backbone and the hexadecanoate (B85987) fatty acid chain. ¹³C NMR helps in identifying the carbon skeleton and confirming the ester carbonyl carbon. These techniques are crucial for verifying the intended molecular structure. jmaterenvironsci.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Components and Impurities

The product of sorbitan ester synthesis is a complex mixture, making chromatographic separation essential for quality control.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the various components, including mono-, di-, and triesters, as well as unreacted starting materials and byproducts like isosorbide esters. researchgate.netsemanticscholar.org

Methodology : A common approach is reversed-phase HPLC (RP-HPLC) using a C18 column. researchgate.netsemanticscholar.org The mobile phase typically consists of a gradient of isopropanol (B130326) and water. semanticscholar.org

Challenges and Solutions : Since sorbitan esters lack a strong UV chromophore, detection can be challenging. While UV detection can be used, more universal detectors like a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) are often more effective for quantitative analysis. waters.com Gel Permeation Chromatography (GPC) is another technique employed for separating the components based on their size. waters.com

Other chromatographic techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) have also been developed for the analysis of sorbitan esters. worktribe.comsemanticscholar.orgoup.comresearchgate.net

Thermal and Rheological Characterization Approaches in Material Science

The physical properties of this compound are critical for its applications, particularly in formulations like creams, lotions, and oleogels.

Thermal and rheological analyses provide insights into the material's behavior under different conditions.

Thermal Characterization :

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature or time. robertson-microlit.comlucideon.com It is used to determine thermal transitions such as melting point and crystallization temperature. For sorbitan esters, DSC can reveal how they crystallize, which is important for the stability and texture of the final product. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. robertson-microlit.comlucideon.com This provides information about the thermal stability and decomposition profile of the compound, which is crucial for determining processing and storage conditions. mt.comtainstruments.com

Rheological Characterization :

Rheology is the study of the flow of matter. For materials containing this compound, rheological properties like viscosity and elasticity are key performance indicators. nih.govresearchgate.net

Techniques such as oscillatory stress sweep tests and creep recovery tests are used to characterize the viscoelastic properties of formulations. nih.gov These studies show how the material behaves under stress and deformation.

The rheological properties of emulsions and gels containing this compound are influenced by factors like the length of the fatty acid chain and the concentration of the surfactant. nih.gov For instance, increasing the alkyl chain length can enhance the elasticity of a cream formulation. nih.gov

Differential Scanning Calorimetry (DSC) in Analyzing Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.gov In the context of this compound, DSC provides valuable information about its melting and crystallization behavior, which are crucial for understanding its functionality in formulations.

When this compound is incorporated into oleogels, such as those based on mango butter, DSC analysis reveals its role as a crystallization modifier. The addition of sorbitan monopalmitate can influence the aggregation of lipid crystals. nih.gov DSC, in conjunction with X-ray diffraction (XRD), has confirmed the crystallization of mango butter in stable β' and β polymorphic forms, and the presence of sorbitan monopalmitate can introduce imperfections in the crystal lattices. nih.govresearchgate.net

The thermal behavior of sorbitan esters, including sorbitan palmitate, can be complex due to the presence of various species and hydrocarbon tails in commercial samples. researchgate.net DSC thermograms of sorbitan esters typically show distinct exothermic crystallization peaks upon cooling and endothermic melting peaks upon heating. researchgate.net The specific temperatures and enthalpies of these transitions are dependent on the purity of the compound and the surrounding formulation matrix.

Table 1: Representative Thermal Transitions of Sorbitan Esters from DSC Analysis

| Sorbitan Ester | Thermal Transition | Observation |

| Sorbitan Palmitate (C16:0) | Crystallization | Exothermic peak observed upon cooling. |

| Melting | Complex endothermic peaks observed upon heating, indicative of multiple species. researchgate.net |

Note: The exact temperatures and enthalpy values can vary depending on the specific sample and experimental conditions.

Oscillatory Rheology and Viscometry for Mechanical Property Assessment of Formulations

The mechanical properties of formulations containing this compound are critical for their performance and consumer acceptance. Oscillatory rheology and viscometry are essential techniques for quantifying these properties.

Oscillatory Rheology

Oscillatory rheology involves applying a small, sinusoidally oscillating stress or strain to a sample and measuring the resulting strain or stress. This technique provides information about the viscoelastic properties of a material, including the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

In creams and emulsions, the type of sorbitan ester significantly influences the rheological properties. Studies on three-component creams have shown that sorbitan monopalmitate, along with sorbitan monooleate, tends to form oil-in-water (o/w) creams. nih.gov The elasticity of these creams is affected by the alkyl chain length of the surfactant; a longer alkyl chain generally leads to increased elasticity. nih.gov Therefore, formulations with sorbitan monostearate (C18) would be expected to be more elastic than those with sorbitan monopalmitate (C16).

The concentration of the sorbitan ester also plays a crucial role. An increase in the concentration of the surfactant generally leads to an increase in the elastic nature of the cream. helsinki.fi This is attributed to a more structured interfacial layer and increased interactions between dispersed droplets.

Table 2: Effect of Sorbitan Ester Structure on Cream Properties

| Sorbitan Ester | Hydrocarbon Chain | Resulting Cream Type | Relative Elasticity |

| Sorbitan Monolaurate | C12 | w/o | Lower |

| Sorbitan Monopalmitate | C16 | o/w nih.gov | Moderate |

| Sorbitan Monostearate | C18 | w/o | Higher nih.gov |

| Sorbitan Monooleate | C18:1 | o/w nih.gov | Lower (due to double bond) nih.gov |

Viscometry

Viscometry measures the resistance of a fluid to flow. For many formulations, the viscosity is not constant but depends on the applied shear rate. Emulsions containing sorbitan esters often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net

The viscosity of an emulsion is influenced by several factors, including the viscosity of the continuous phase, the volume fraction of the dispersed phase, and the properties of the emulsifier. stevenabbott.co.uk this compound, as an emulsifier, contributes to the stability of the emulsion, which in turn affects its viscosity. In some cases, the interaction of the organogel network with water can lead to an increase in the viscosity of an emulsion. researchgate.net The apparent viscosity of bigels (a combination of a hydrogel and an organogel) has been observed to decrease in the order of guar (B607891) gum > whey protein > sodium alginate when formulated with a sorbitan monopalmitate-based organogel. researchgate.net

The study of viscosity is crucial for predicting the flow behavior of a product during manufacturing, packaging, and application.

Interfacial Phenomena and Surface Science of Sorbitan, Monohexadecanoate

Adsorption Mechanisms at Liquid-Liquid and Liquid-Air Interfaces

The Critical Micelle Concentration (CMC) is a fundamental parameter that signifies the concentration at which surfactant molecules in a bulk phase begin to self-assemble into organized structures known as micelles. Below the CMC, Sorbitan (B8754009), monohexadecanoate primarily exists as individual molecules (monomers) in solution and at the interface. As the concentration increases and reaches the CMC, the interface becomes saturated with surfactant molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk phase.

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is needed to saturate the interface and form micelles. For Sorbitan, monohexadecanoate, the CMC is influenced by factors such as temperature and the nature of the oil phase in a liquid-liquid system.

The determination of the CMC is typically achieved by measuring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the micellization point. A common method involves the measurement of interfacial tension as a function of surfactant concentration. The interfacial tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The point of inflection on a plot of interfacial tension versus the logarithm of the surfactant concentration is taken as the CMC.

| Parameter | Value |

|---|---|

| CMC (mol/L) | Approximately 1.5 x 10-4 |

Note: The exact CMC value can vary depending on the specific experimental conditions.

The adsorption of this compound at an interface leads to a reduction in the interfacial tension (for liquid-liquid interfaces) or surface tension (for liquid-air interfaces). This is because the presence of the surfactant molecules disrupts the cohesive forces between the molecules of the bulk phases at the interface.

Interfacial tension is commonly measured using techniques such as the du Noüy ring method or the pendant drop method. These methods quantify the force required to detach a ring or the shape of a droplet at the interface, which is directly related to the interfacial tension.

Surface pressure (Π) is a measure of the reduction in surface tension caused by the formation of a monolayer at the liquid-air interface. It is calculated as:

Π = γ₀ - γ

where γ₀ is the surface tension of the pure liquid and γ is the surface tension of the liquid with the adsorbed monolayer. Surface pressure studies, often conducted using a Langmuir-Blodgett trough, provide valuable insights into the packing and phase behavior of the this compound molecules in the monolayer.

The Gibbs adsorption isotherm is a thermodynamic equation that relates the change in surface tension of a solution to the concentration of the solute at the interface. It allows for the calculation of the surface excess concentration (Γ), which is the excess amount of the surfactant adsorbed at the interface per unit area compared to its concentration in the bulk solution.

For a nonionic surfactant like this compound in a dilute solution, the Gibbs adsorption isotherm can be expressed as:

Γ = - (1 / RT) * (dγ / d(ln C))

where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration in the bulk solution

By plotting the surface tension (γ) against the natural logarithm of the concentration (ln C), the surface excess concentration can be determined from the slope of the curve just below the CMC. The surface excess is a crucial parameter as it provides information about the density of the adsorbed surfactant molecules at the interface. From the surface excess, the area occupied by each molecule (A) at the interface can be calculated using the following equation:

A = 1 / (Γ * Nₐ)

where Nₐ is Avogadro's number.

| Parameter | Typical Value |

|---|---|

| Surface Excess (Γ) at CMC (mol/m²) | ~2.5 x 10-6 |

| Area per Molecule (A) at CMC (Ų/molecule) | ~66 |

Monolayer Properties and Film Mechanics

The behavior of this compound as a monolayer at the air-water interface provides significant insights into its molecular interactions and film-forming properties.

Langmuir-Blodgett (LB) trough studies are a powerful technique for investigating the properties of insoluble monolayers at a liquid-air interface. In a typical experiment, a solution of this compound in a volatile solvent is spread onto the surface of an aqueous subphase. As the solvent evaporates, a monolayer of the surfactant is formed. Movable barriers are then used to compress the monolayer, and the surface pressure is measured as a function of the area per molecule.

The resulting surface pressure-area (Π-A) isotherm provides a wealth of information about the different phases the monolayer undergoes upon compression. For this compound, the isotherm typically reveals distinct regions corresponding to gaseous, liquid-expanded, and liquid-condensed phases, before the monolayer collapses at a high surface pressure. The shape of the isotherm is influenced by factors such as temperature and the composition of the subphase.

During the compression and subsequent expansion of a this compound monolayer in a Langmuir-Blodgett trough, it is often observed that the surface pressure-area isotherm does not follow the same path. This phenomenon is known as hysteresis. nih.gov

The hysteresis loop, which is the area enclosed by the compression and expansion curves, represents the energy dissipated during the cycle. The presence of hysteresis in the monolayer of this compound suggests that the processes of molecular rearrangement and re-organization within the film are not fully reversible on the timescale of the experiment. nih.gov Factors contributing to hysteresis can include the slow re-spreading of collapsed film structures, changes in molecular orientation, and the kinetics of phase transitions within the monolayer. The size and shape of the hysteresis loop can provide insights into the stability and viscoelastic properties of the interfacial film. Studies have shown that for sorbitan esters, including this compound, these hysteresis effects are consistently observed under compression-expansion cycles. nih.gov

Influence of Molecular Structure and System Composition on Interfacial Behavior

The interfacial properties of sorbitan esters, a class of non-ionic surfactants, are profoundly influenced by the length and saturation of their fatty acid hydrocarbon chains. This compound (also known as sorbitan monopalmitate) is a member of this family, and its behavior is best understood in comparison with its counterparts with different alkyl chain lengths, such as sorbitan monolaurate, sorbitan monostearate, and sorbitan monooleate.

Research demonstrates a clear correlation between the hydrocarbon chain length of saturated sorbitan monoesters and their behavior at interfaces. At the water-air interface, an increase in the length of the hydrocarbon chain leads to a higher collapse pressure and a larger molecular area. researchgate.net For instance, sorbitan monostearate, with a longer C18 chain, exhibits a higher collapse pressure than sorbitan monopalmitate (C16), which in turn is higher than sorbitan monolaurate (C12). researchgate.net This suggests that longer saturated chains result in more stable and expanded monomolecular films at the air-water interface before they collapse under compression.

At the water-oil interface, the effect of the hydrocarbon chain length is also significant. Studies using straight-chained hydrocarbons as the oil phase show that as the hydrophobicity of the sorbitan ester increases (i.e., as the alkyl chain gets longer), the interfacial tension at the critical micelle concentration (γcmc) is slightly lowered. nih.gov However, the critical micelle concentration (CMC) itself shows only small differences among the saturated esters. researchgate.net The shorter-chained sorbitan monolaurate, being less hydrophobic, exhibits a higher CMC value. nih.govresearchgate.net

The saturation of the hydrocarbon tail also plays a critical role. Sorbitan monooleate, which has an unsaturated C18 chain, displays a lower collapse pressure and a larger molecular area at the water-air interface compared to its saturated counterpart, sorbitan monostearate. researchgate.net This is attributed to the kink in the hydrocarbon chain caused by the double bond, which hinders tight packing of the molecules at the interface. This structural difference also leads to a markedly smaller surface excess and a larger molecular area for sorbitan monooleate at the water-n-hexane interface. researchgate.net

The table below summarizes the comparative effects of hydrocarbon chain characteristics on the interfacial properties of various sorbitan monoesters.

| Property | Effect of Increasing Saturated Chain Length (e.g., C12 to C18) | Comparison of Saturated vs. Unsaturated Chain (e.g., Stearate (B1226849) vs. Oleate) |

| Collapse Pressure (Water-Air) | Increases researchgate.net | Unsaturated chain has lower collapse pressure researchgate.net |

| Molecular Area (Water-Air) | Increases researchgate.net | Unsaturated chain has larger molecular area researchgate.net |

| Interfacial Tension at CMC (γcmc) | Slightly lowered with increased hydrophobicity nih.gov | Differences are minimal nih.gov |

| Critical Micelle Concentration (CMC) | Small differences among saturated esters researchgate.net | Unsaturated ester has a higher CMC value nih.govresearchgate.net |

| Surface Excess (Water-Hexane) | Not specified | Unsaturated ester has a markedly smaller surface excess researchgate.net |

This table is generated based on data from multiple sources to provide a comparative overview.

The performance of this compound at interfaces can be significantly enhanced through synergistic interactions with co-surfactants. The use of a single surfactant is often not sufficient to lower the interfacial tension to the extent required for forming highly stable systems like nanoemulsions. researchgate.net By incorporating a co-surfactant, it is possible to modify the molecular geometry at the interface, leading to a more fluid and flexible interfacial film. researchgate.net

Co-surfactants work by associating with the hydrophilic headgroups of the primary surfactant, which reduces the interfacial tension and increases the interfacial area. researchgate.net This mixed adsorption allows for a more compact and ordered arrangement of molecules at the oil-water interface, thereby strengthening the interfacial film. mdpi.com The choice of co-surfactant, particularly its chain length and structure, can influence the flexibility of this film. researchgate.net

For instance, in systems containing a primary surfactant like polyoxyethylene (20) sorbitan mono-oleate, the addition of a sorbitan ester like sorbitan mono-oleate as a co-surfactant can lead to a systematic decrease in emulsion droplet diameter up to an optimal concentration. researchgate.net This indicates a more efficient packing at the interface, which enhances the curvature and stability of the droplets. This principle of synergistic interaction is applicable to this compound, where its combination with a more hydrophilic surfactant can create a more robust and effective interfacial layer.

The mechanism behind this synergy is often related to the complementary shapes and interactions of the surfactant and co-surfactant molecules. By filling the vacancies between the primary surfactant molecules at the interface, the co-surfactant helps to form a denser adsorption film. mdpi.com This enhanced packing not only lowers the interfacial tension more effectively but also increases the mechanical strength and stability of the film against coalescence and other destabilization phenomena. The efficiency of this synergistic effect depends on the relative ratio of the surfactant to the co-surfactant. nih.gov

The table below illustrates the general effects of adding a co-surfactant to a primary surfactant system, which are applicable to this compound.

| Parameter | Effect of Co-Surfactant Addition | Underlying Mechanism |

| Interfacial Tension | Significant reduction researchgate.netmdpi.com | Mixed adsorption creates a more compact interfacial film mdpi.com |

| Interfacial Area | Increases researchgate.net | More efficient packing allows for greater surface coverage |

| Film Flexibility & Fluidity | Increases researchgate.net | Alteration of molecular geometry at the interface researchgate.net |

| Emulsion Droplet Size | Can be systematically decreased researchgate.net | Enhanced interfacial film curvature and stability |

| System Stability | Generally increased | Formation of a stronger, more resilient interfacial film |

This table outlines the general principles of surfactant/co-surfactant synergy based on available research.

Self Assembly and Supramolecular Architectures

Micellar Formation and Aggregation Kinetics

The formation of micelles is a fundamental property of surfactants in solution, occurring above a specific concentration known as the critical micelle concentration (CMC). At the CMC, individual surfactant molecules (unimers) aggregate to form structures that minimize the contact between their hydrophobic tails and the surrounding polar solvent.

The morphology and size of micelles formed by Sorbitan (B8754009), monohexadecanoate are influenced by several physicochemical factors:

Surfactant Concentration: As the concentration of the surfactant increases beyond the CMC, the number of micelles generally increases. At very high concentrations, a transition from spherical to cylindrical or wormlike micelles can occur.

Temperature: For many nonionic surfactants, an increase in temperature leads to a decrease in the CMC and an increase in micelle size. nih.gov This is attributed to the dehydration of the hydrophilic head groups, which promotes aggregation. However, this trend may reverse at very high temperatures. globaljournals.orgscispace.com For polyoxyethylene sorbitan fatty acid esters, the CMC initially decreases with increasing temperature and then may slightly increase. globaljournals.orgscispace.com

Hydrophobic Chain Length: A longer hydrophobic chain generally results in a lower CMC and a larger micelle aggregation number. nih.gov This is due to the increased hydrophobic effect, which drives the self-assembly process.

Solvent Properties: The nature of the solvent can significantly impact micellization. In non-aqueous solvents, reverse micelles may form where the hydrophilic head groups are shielded from the non-polar environment. The CMC of sorbitan esters has been shown to be influenced by the aromatic versus aliphatic nature of the solvent. researchgate.net

Additives: The presence of electrolytes or other organic molecules can alter the micellar properties. For nonionic surfactants, the effect of electrolytes is generally less pronounced than for ionic surfactants. nih.gov

Table 1: Factors Affecting Micellar Properties of Nonionic Surfactants

| Factor | Effect on Critical Micelle Concentration (CMC) | Effect on Micelle Size/Aggregation Number |

|---|---|---|

| Increasing Surfactant Concentration | Not applicable (defines the point of micellization) | Can lead to growth and shape transitions (e.g., sphere to rod) |

| Increasing Temperature | Generally decreases (up to a point) | Generally increases (due to head group dehydration) |

| Increasing Hydrophobic Chain Length | Decreases | Increases |

| Addition of Electrolytes | Minimal effect | Minimal effect |

Under certain conditions, such as high surfactant or salt concentrations, spherical micelles can grow into long, flexible, cylindrical aggregates known as wormlike micelles. aip.org These elongated structures can entangle, forming a transient network that imparts viscoelastic properties to the solution, similar to polymer solutions. aip.org

The rheological behavior of these systems is complex and can include shear-thinning, where viscosity decreases with increasing shear rate. aip.org The viscoelasticity is a result of the dynamic nature of the micellar network, which can break and reform under stress. mdpi.com While the formation of wormlike micelles is well-documented for various surfactant types, including nonionic surfactants, specific studies detailing the formation and viscoelastic properties of wormlike micellar systems composed solely of Sorbitan, monohexadecanoate are not extensively available. However, the general principles of nonionic surfactant self-assembly suggest that such structures could potentially be formed under appropriate conditions of concentration and temperature.

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are formed by amphiphilic molecules, like this compound, in the presence of a solvent. aps.org The type of phase formed depends on factors such as concentration, temperature, and the molecular geometry of the surfactant.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of liquid crystalline phases. biorxiv.orgxenocs.com The scattering pattern provides information about the periodicity and geometry of the self-assembled structures.

Lamellar (Lα) Phase: This phase consists of surfactant bilayers separated by solvent layers. spectroscopyonline.com SAXS patterns of lamellar phases typically show a series of equidistant peaks, with the positions corresponding to the repeat distance of the layers. researchgate.netnih.gov Studies on sorbitan esters have confirmed the presence of lamellar structures through SAXS analysis. nih.gov

Hexagonal (H) Phase: In the normal hexagonal phase (HI), cylindrical micelles are arranged in a hexagonal lattice. wisdomlib.org The SAXS pattern for a hexagonal phase is characterized by Bragg peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc. wisdomlib.org

Cubic (I) Phase: Cubic phases are highly ordered, viscous, and optically isotropic. They are composed of either discrete micelles arranged in a cubic lattice or a continuous bicontinuous structure of surfactant bilayers. globaljournals.org The SAXS patterns of cubic phases are complex, with the peak positions corresponding to the specific cubic space group (e.g., Pn3m, Im3m, Ia3d). globaljournals.orgxenocs.com

Table 2: SAXS Characteristics of Common Lyotropic Liquid Crystalline Phases

| Phase | Structural Description | Characteristic SAXS Peak Ratios (q/q*) |

|---|---|---|

| Lamellar (Lα) | Parallel bilayers separated by solvent | 1, 2, 3, 4, ... |

| Hexagonal (HI) | Cylindrical micelles in a hexagonal lattice | 1, √3, √4, √7, ... |

| Cubic (e.g., Pn3m) | Complex, ordered micellar or bicontinuous structures | √2, √3, √4, √6, √8, ... |

Vesicular Self-Assembly: Niosomes and Related Structures

Niosomes are vesicular structures formed by the self-assembly of nonionic surfactants, often in combination with a membrane-stabilizing agent like cholesterol, in an aqueous medium. bjpharm.org.ukingentaconnect.com this compound (also known as Span 40) is a commonly used surfactant for the preparation of niosomes. bjpharm.org.uknih.gov

These vesicles consist of a bilayer structure enclosing an aqueous core, making them capable of encapsulating both hydrophilic and lipophilic substances. tandfonline.commdpi.com The formation of niosomes is not a spontaneous process and typically requires energy input, such as mechanical agitation or heat. mdpi.com

The thin-film hydration method is a common technique for preparing niosomes. bjpharm.org.uk In this method, the surfactant and cholesterol are dissolved in an organic solvent, which is then evaporated to form a thin film. bjpharm.org.uk Subsequent hydration of this film with an aqueous phase leads to the formation of multilamellar vesicles. bjpharm.org.uk

Several factors influence the characteristics of the resulting niosomes:

Cholesterol Content: The inclusion of cholesterol in the niosomal membrane is crucial. It affects the fluidity, stability, and permeability of the bilayer. Increasing cholesterol content generally leads to an increase in vesicle size and entrapment efficiency up to a certain ratio. bjpharm.org.uk

Surfactant Type (HLB Value): The hydrophile-lipophile balance (HLB) value of the surfactant plays a role. Surfactants with HLB values between 4 and 8 are generally suitable for niosome formation. nih.gov this compound has an HLB value of 6.7. nih.gov

Preparation Method: Techniques such as sonication, reverse-phase evaporation, and microfluidics can be used to control the size and lamellarity of the niosomes. tandfonline.com For instance, sonication can reduce the size of multilamellar vesicles. bjpharm.org.uk

Charge-Inducing Agents: The addition of charged molecules like dicetylphosphate can increase the stability of niosomes by imparting a surface charge, which leads to electrostatic repulsion between the vesicles. bjpharm.org.uk

Table 3: Influence of Formulation Variables on this compound (Span 40) Niosome Properties

| Variable | Effect on Vesicle Size | Effect on Entrapment Efficiency |

|---|---|---|

| Increasing Cholesterol Ratio (up to 1:1 with Span 40) | Increases | Increases |

| Sonication Time | Decreases | May be affected |

| Incorporation of Charge (e.g., Dicetylphosphate) | Can influence size | Can enhance stability and entrapment |

Niosome Formulation Strategies Employing this compound

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which acts as a membrane stabilizer. nih.govexcli.de The formulation of niosomes using this compound involves several established techniques designed to promote the self-assembly of these amphiphiles into bilayered vesicles.

One of the most common and conventional methods for preparing niosomes is the thin-film hydration technique, also known as the hand-shaking method. nih.govexcli.demdpi.com This process involves dissolving this compound and cholesterol in a suitable organic solvent, such as chloroform or ethanol. mdpi.comwisdomlib.org The solvent is then evaporated under reduced pressure using a rotary evaporator, which deposits a thin, dry film of the surfactant-cholesterol mixture on the inner wall of a round-bottom flask. excli.denih.gov Subsequently, this film is hydrated with an aqueous phase, often containing a substance to be encapsulated, and agitated. mdpi.comjocpr.com This hydration step, typically conducted at a temperature above the gel-liquid transition temperature of the surfactant, leads to the swelling and folding of the bilayers, ultimately forming multilamellar vesicles (MLVs). mdpi.comnih.gov

Other formulation strategies include:

Reverse Phase Evaporation (REV): This method is particularly effective for encapsulating hydrophilic molecules. excli.denih.gov It involves creating a water-in-oil emulsion by sonicating an aqueous phase with an organic solution of the surfactant and cholesterol. excli.de The subsequent removal of the organic solvent under reduced pressure leads to the formation of large unilamellar vesicles (LUVs). excli.de

Ether Injection Method: In this technique, a solution of the surfactant and cholesterol in diethyl ether is slowly injected into a heated aqueous solution. nih.gov The rapid evaporation of the ether results in the spontaneous formation of niosomes. nih.gov

Microfluidics: This modern technique allows for highly controlled and reproducible niosome production. nih.gov By mixing streams of the lipid-surfactant solution and the aqueous phase in microchannels, niosomes with a uniform size and low polydispersity can be generated. nih.gov

The properties of the resulting niosomes are heavily influenced by formulation variables, particularly the molar ratio of this compound to cholesterol. wisdomlib.orgnih.govresearchgate.net

Table 1: Niosome Formulation Parameters using Sorbitan Esters

| Surfactant | Cholesterol Ratio (molar) | Formulation Method | Key Finding |

|---|---|---|---|

| Sorbitan monopalmitate (Span 40) | 5:1 to 1:1 | Thin-Film Hydration | Increasing cholesterol content from a 5:1 to a 2:1 ratio increased the vesicular size. wisdomlib.org |

| Sorbitan monostearate (Span 60) | Varied | Thin-Film Hydration | An optimized formulation for telmisartan delivery was achieved, demonstrating the importance of the surfactant-to-cholesterol ratio for encapsulation and vesicle size. nih.govresearchgate.net |

| Sorbitan monopalmitate (Span 40) | 2:1 and 1:1 | Thin-Film Hydration | Ratios of 2:1 and 1:1 (surfactant:cholesterol) resulted in similar vesicle sizes, but the 1:1 ratio produced a more homogenous population (lower PDI). wisdomlib.org |

Characterization of Vesicle Morphology and Size using Electron Microscopy and Light Scattering Techniques

The physical characteristics of niosomes, such as their size, shape, and size distribution, are critical parameters that influence their behavior and efficacy as delivery systems. These properties are primarily analyzed using electron microscopy and light scattering techniques.

Electron Microscopy Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for the direct visualization of niosomes. researchgate.netnih.gov

Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of the vesicles. TEM analysis typically confirms the spherical or vesicular morphology of the niosomes and can reveal details about their lamellarity (the number of bilayers). nih.govmdpi.com

Light Scattering Techniques Dynamic Light Scattering (DLS), also referred to as Photon Correlation Spectroscopy (PCS), is the standard method for determining the mean hydrodynamic diameter and the size distribution of niosomes in a colloidal dispersion. wisdomlib.orgbjpharm.org.uknih.gov

Vesicle Size: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. This data is used to calculate the hydrodynamic diameter. Studies have shown that the size of this compound niosomes can be controlled by formulation and processing variables, with typical sizes ranging from approximately 100 nm to over 600 nm. researchgate.netnih.gov

Polydispersity Index (PDI): The PDI is also derived from DLS measurements and provides an indication of the homogeneity of the vesicle sizes within the formulation. wisdomlib.orgbjpharm.org.uk A PDI value below 0.3 is generally considered indicative of a narrow and uniform size distribution. nih.gov

Processing variables, such as sonication, can significantly impact vesicle size. Applying sonication after hydration can reduce the size of multilamellar vesicles to form smaller, more uniform vesicles. wisdomlib.orgjocpr.com

Table 2: Physicochemical Characterization of Sorbitan Ester-Based Niosomes

| Surfactant System | Technique | Parameter Measured | Result |

|---|---|---|---|

| Sorbitan monostearate (Span 60) based | DLS | Vesicle Size | 618.47 nm nih.govresearchgate.net |

| Sorbitan monostearate (Span 60) based | DLS | Polydispersity Index (PDI) | 0.86 nih.govresearchgate.net |

| Sorbitan monopalmitate (Span 40) with Cholesterol (1:1) | DLS | Vesicle Size | ~450 nm wisdomlib.org |

| Sorbitan monopalmitate (Span 40) with Cholesterol (1:1) after 30 min sonication | DLS | Vesicle Size | ~260 nm (42% reduction) wisdomlib.org |

| Sorbitan monostearate (Span 60) based | TEM/SEM | Morphology | Spherical vesicles confirmed nih.govresearchgate.net |

Principles of Encapsulation within Niosomal Systems

The unique bilayer structure of niosomes allows them to encapsulate a wide range of molecules with varying solubilities. nih.gov The amphiphilic nature of this compound facilitates the entrapment of both hydrophilic and lipophilic compounds. nih.govexcli.de

The principle of encapsulation is based on the partitioning of the target molecule into different domains of the vesicle during its formation:

Hydrophilic Compounds: Water-soluble molecules are entrapped within the internal aqueous core of the niosome. nih.gov

Lipophilic (Hydrophobic) Compounds: Fat-soluble molecules are partitioned or intercalated into the hydrophobic regions of the non-ionic surfactant bilayers. nih.govnih.gov

Encapsulation Efficiency (EE%) is a critical parameter that quantifies the percentage of the initial amount of a substance that is successfully entrapped within the niosomes. mdpi.com It is a measure of the niosome's capacity to act as a carrier. nih.gov Several factors inherent to the formulation significantly influence the EE%:

Surfactant Type: The chemical structure of the surfactant, including the length of its alkyl chain and the nature of its headgroup, plays a crucial role. Surfactants with longer alkyl chains, such as stearate (B1226849) (C18) compared to palmitate (C16), tend to form more stable bilayers with lower permeability, which often results in higher EE%. nih.govresearchgate.net

Hydrophilic-Lipophilic Balance (HLB): The HLB value of the surfactant can affect vesicle formation and encapsulation. Surfactants with lower HLB values (more lipophilic) may lead to smaller vesicles but can show high encapsulation for lipophilic drugs. nih.gov

Cholesterol Content: The inclusion of cholesterol is known to increase the rigidity and order of the bilayer membrane. mdpi.com This reduces the permeability of the membrane, thereby minimizing the leakage of encapsulated substances and generally increasing the EE%. mdpi.comresearchgate.net

Table 3: Encapsulation Efficiency in Sorbitan Ester Niosomes

| Encapsulated Substance | Surfactant System | Encapsulation Efficiency (EE%) |

|---|---|---|

| Telmisartan | Sorbitan monostearate (Span 60) / Cholesterol | 83.83% nih.govresearchgate.net |

| Mitoxantrone | Sorbitan monostearate (Span 60) / Cholesterol | 60 ± 5% nih.gov |

| Ketoprofen | Sorbitan monostearate (Span 60) / Cholesterol | 62 ± 5% nih.gov |

| Tolmetin | Sorbitan monooleate (Span 80) / Cholesterol | 87.4 ± 0.8% pnrjournal.com |

Organogel Networks and Gelation Mechanisms

Beyond forming vesicles in aqueous environments, this compound can also structure non-aqueous, organic liquids to form semisolid systems known as organogels. nih.govmedcraveonline.com

Formation and Microstructural Investigation of this compound-Based Organogels

This compound acts as an organogelator, a low-molecular-weight compound that can self-assemble in an organic solvent to create a three-dimensional network. nih.govmedcraveonline.com This network immobilizes the liquid phase, transforming it into a gel.

The formation process is typically initiated by temperature changes. The organogelator is dissolved in an organic liquid, such as a vegetable oil, at an elevated temperature (e.g., 70°C) with stirring to ensure a homogenous solution. nih.govresearchgate.net Upon cooling, the solubility of the this compound decreases, leading to its self-assembly and the formation of a thermo-reversible gel network. researchgate.net A Critical Gelator Concentration (CGC) is required to form a stable, self-supporting gel. nih.gov For this compound and its stearate analogue in various vegetable oils, the CGC is typically between 15% and 20% (w/w). nih.govresearchgate.net

Microstructural analysis, often conducted using phase-contrast or polarized light microscopy, reveals the underlying architecture of the gel network. nih.govresearchgate.net In this compound-based organogels, the network is composed of crystalline structures. nih.gov These structures often appear as fine, needle-shaped crystals or fibrous strands that entangle to form the 3D matrix responsible for entrapping the oil. nih.govresearchgate.net The density and length of these crystalline fibers tend to increase with higher concentrations of the organogelator. nih.gov

Rheological Characterization of Organogel Strength and Viscoelasticity

Rheology is the study of the flow and deformation of matter, and it provides quantitative data on the mechanical properties of organogels. These systems are characterized as viscoelastic materials, possessing both solid-like elastic properties and liquid-like viscous properties. nih.govresearchgate.netresearchgate.net

Rheological properties are measured using a rheometer, which can perform various tests:

Oscillatory Measurements: Small-amplitude oscillatory shear (SAOS) tests are used to determine the elastic (storage) modulus, G', and the viscous (loss) modulus, G''. nih.gov For a typical gel structure, G' is significantly greater than G'' and remains relatively constant over a range of frequencies, indicating a stable, solid-like network. nih.gov

Viscosity Measurements: These tests show that this compound organogels typically exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. nih.govresearchgate.net

The strength and viscosity of the organogel are directly related to the concentration of this compound. nih.govresearchgate.net An increase in the gelator concentration leads to a denser and more robust network, resulting in higher values for G' and increased viscosity, creating a firmer gel. nih.govresearchgate.net Stress relaxation studies further confirm the viscoelastic nature of these materials. nih.govresearchgate.net

Table 4: Rheological Properties of Sorbitan Monostearate Organogels

| Property | Observation | Implication |

|---|---|---|

| Viscoelasticity | Elastic modulus (G') is greater than viscous modulus (G''). | The material behaves more like a solid than a liquid, indicating a stable gel structure. nih.gov |

| Flow Behavior | Exhibits shear-thinning properties. | The gel becomes less viscous under stress, which can be relevant for spreadability. nih.govresearchgate.net |

| Effect of Concentration | Viscosity and mechanical strength increase linearly with increasing gelator concentration. | A higher concentration of this compound creates a stronger, more rigid gel network. nih.govresearchgate.net |

Oil Binding Capacity Studies in Organogel Formulations

The Oil Binding Capacity (OBC) is a critical parameter that measures the ability of the organogel network to effectively immobilize and retain the liquid oil phase. mdpi.commdpi.com A high OBC is indicative of a stable gel with minimal syneresis (oil leakage) over time.

The OBC is most commonly determined using a centrifugation-based method. mdpi.com A pre-weighed organogel sample is subjected to a strong centrifugal force for a specified duration. After centrifugation, any oil that has separated from the gel is removed and weighed. The OBC is calculated as the percentage of oil that remains entrapped within the gel structure.

Studies on organogels formulated with this compound and similar gelators in vegetable oils consistently report very high OBC values, often exceeding 99%. nih.govmdpi.comfao.org This demonstrates the high efficiency of the crystalline network formed by the self-assembly of this compound molecules in physically entrapping large volumes of the organic solvent. mdpi.com The stable, entangled network effectively prevents the oil from leaking out, even when subjected to external forces. mdpi.com

Advanced Formulation and Material Science Applications Research Focus

Emulsion and Dispersion Engineering

The primary role of Sorbitan (B8754009), monohexadecanoate in this field is as a surface-active agent that reduces interfacial tension between immiscible liquids, facilitating the formation of stable emulsions. Its efficacy is often characterized by the hydrophilic-lipophilic balance (HLB) system, where its low HLB value indicates a preference for the oil phase, making it a potent water-in-oil (W/O) emulsifier and a valuable co-emulsifier in oil-in-water (O/W) systems.

Design and Stabilization of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

Sorbitan, monohexadecanoate is instrumental in the engineering of both O/W and W/O emulsions. As a low HLB emulsifier, it is particularly effective in stabilizing W/O emulsions, where water droplets are dispersed within a continuous oil phase. google.com In these systems, the lipophilic tail of the surfactant orients into the continuous oil phase, while the hydrophilic sorbitan head associates with the dispersed water droplets, creating a stable interfacial film that prevents droplet coalescence. google.com

| Emulsion Type | Role of this compound | Stabilization Mechanism | Key Considerations |

| Water-in-Oil (W/O) | Primary Emulsifier | Forms a stable interfacial film around water droplets with its lipophilic tail in the continuous oil phase. | Concentration of the emulsifier is critical for stability. google.com |

| Oil-in-Water (O/W) | Co-emulsifier (with high HLB surfactant) | Creates a complex, stable interfacial film through molecular packing with the high HLB emulsifier, enhancing steric repulsion between oil droplets. romanpub.comugm.ac.id | The ratio of low HLB to high HLB emulsifier must be optimized for the specific oil phase to achieve the required HLB. nih.gov |

Nanoemulsion Formulation and Optimization for Specific Research Objectives (e.g., Enhanced Oil Recovery)

Nanoemulsions, which are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm, are of significant interest for applications such as Enhanced Oil Recovery (EOR). researchgate.net Sorbitan esters, including monohexadecanoate, are used in formulating O/W nanoemulsions for EOR because they can effectively reduce the interfacial tension (IFT) between crude oil and the injection fluid (water). researchgate.netresearchgate.net This reduction in IFT allows for the mobilization of residual oil trapped in the porous media of reservoirs.

The optimization of nanoemulsion formulations for EOR involves manipulating several parameters to achieve the smallest droplet size and greatest stability. semanticscholar.org Key variables include surfactant concentration, the ratio of different surfactants, sonication time, and sonication power. researchgate.net Research has shown that droplet size tends to decrease with increasing homogenization pressure and the number of passes through a homogenizer. semanticscholar.org For instance, a study on nanoemulsions from palm oil stabilized by sorbitan monooleate and a polysorbate found that optimal conditions involved specific surfactant concentrations and sonication parameters to achieve a minimal droplet size. researchgate.net The stability of these nanoemulsions is crucial, as they must withstand harsh reservoir conditions. researchgate.net

Multiple Emulsion (W/O/W, O/W/O) Systems: Formation and Stability Mechanisms

Multiple emulsions are complex systems where the dispersed droplets themselves contain even smaller dispersed droplets. ijpsonline.commdpi.com For example, a water-in-oil-in-water (W/O/W) emulsion consists of water droplets dispersed in larger oil droplets, which are then dispersed in a continuous water phase. ijpsonline.com These systems require at least two emulsifiers for their formation: a lipophilic (low HLB) emulsifier to stabilize the internal W/O interface and a hydrophilic (high HLB) emulsifier for the external O/W interface. ijpsonline.com

This compound is ideally suited for the role of the primary, lipophilic emulsifier in the formation of W/O/W emulsions. google.com The formation is typically a two-step process. ijpsonline.com First, a primary W/O emulsion is created using this compound. Then, this primary emulsion is dispersed in an aqueous solution containing a hydrophilic emulsifier to form the final W/O/W structure. ijfmr.com

The stability of multiple emulsions is a significant challenge, as they are thermodynamically unstable. ajptonline.com Several mechanisms can lead to their breakdown, including the coalescence of internal droplets, coalescence of the larger oil droplets, and the rupture of the oil layer, which leads to the expulsion of the internal water droplets. ajptonline.comresearchgate.net Another key factor is the osmotic pressure gradient between the inner and outer aqueous phases, which can cause water to diffuse through the oil membrane, leading to swelling or shrinkage of the internal droplets. ijfmr.com The concentration and type of both the lipophilic and hydrophilic surfactants are critical for maintaining the integrity of the multiple emulsion structure over time. nih.gov

Role of this compound in Particle-Stabilized Emulsions (Pickering Emulsions)

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a mechanical barrier against coalescence. whiterose.ac.ukmdpi.com The stability of these emulsions depends on the wettability of the particles, which is described by the three-phase contact angle at the oil-water-particle interface. researchgate.net While solid particles are the primary stabilizers, surfactants like this compound can play a crucial role in modifying the emulsion's properties.

This compound can act as a co-stabilizer or a destabilizer depending on its concentration and interaction with the solid particles. researchgate.net It can alter the wettability of the stabilizing particles by adsorbing onto their surface. This change in particle wettability can either strengthen the particle layer at the interface, enhancing stability, or promote the transition of the particles to be more oil-wet or water-wet, which can lead to demulsification. researchgate.net For example, research has shown that certain non-ionic surfactants can cause the destabilization of W/O emulsions stabilized by glycerol monostearate crystals by altering the crystal wettability. researchgate.net This ability to tune the interfacial properties of the stabilizing particles makes this compound a valuable tool in the formulation and controlled breakdown of Pickering emulsions for applications like controlled release.

Polymeric and Composite Material Development

In polymer science, this compound is investigated for its ability to modify the physical properties of polymer blends and composites. Its function as a plasticizer is particularly relevant in enhancing the flexibility and processability of otherwise rigid biopolymer systems.

This compound as a Plasticizer in Polymer Matrices (e.g., PLA/Pectin Composites)

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. specialchem.com They achieve this by inserting their molecules between the polymer chains, which increases the intermolecular volume and reduces intermolecular friction, thereby lowering the glass transition temperature (Tg) of the polymer matrix.

In the context of biodegradable composites like those made from polylactic acid (PLA) and pectin, plasticizers are essential for overcoming the inherent brittleness of PLA and improving the compatibility between the hydrophilic pectin and the hydrophobic PLA. researchgate.netmdpi.com While direct research on this compound in this specific composite is limited, studies on similar systems, such as PLA/Pectin composites plasticized with polyoxyethylene sorbitan monopalmitate, provide valuable insights. researchgate.net The addition of such a plasticizer can significantly improve the material's processability during techniques like injection molding. Furthermore, it enhances the mechanical properties of the final composite, such as its tensile strength and elongation at break, by facilitating better dispersion of the pectin filler within the PLA matrix and improving interfacial adhesion. researchgate.net The plasticizing effect allows for greater polymer chain mobility, which can also influence the crystallization behavior of the PLA component.

| Property | Effect of Plasticizer (e.g., Sorbitan Ester) | Mechanism |

| Flexibility | Increased | Reduces intermolecular forces between polymer chains, allowing them to move more freely. |

| Processability | Improved | Lowers the melt viscosity of the polymer composite. |

| Tensile Strength | Can be modified | Depends on the concentration and interaction with polymer components. May improve at optimal concentrations due to better filler dispersion. researchgate.net |

| Elongation at Break | Increased | Allows for greater deformation before failure by increasing polymer chain mobility. researchgate.net |

| Glass Transition Temp. (Tg) | Decreased | Increases intermolecular spacing, lowering the energy required for polymer chain movement. |

Integration into Advanced Materials for Functional Enhancements

The integration of this compound into advanced materials leverages its properties as a surfactant and emulsifier to bestow functional enhancements. In material science, particularly in the development of oleogels, this compound (a type of sorbitan ester) is used to structure edible oils. nih.gov This process, known as oleogelation, creates soft, semisolid, oil-based products by forming a crystalline network within the oil. nih.gov The incorporation of emulsifiers like this compound can alter the fat crystallization process and subsequent polymorphic transitions, which is critical for the final texture, stability, and functionality of the material. nih.gov

For instance, in sunflower-wax-based oleogels, the addition of sorbitan monostearate (a closely related sorbitan ester) has been studied to modify the physicochemical parameters of the final product. nih.gov Emulsifiers can influence the ordered arrangement of fatty acid molecules within the oleogel structure. nih.gov This modification of the crystal network at a microscopic level translates to macroscopic changes in properties like firmness and stability, making these structured oils a viable alternative to solid fats in various food products. nih.govsciepub.com The ability of sorbitan esters to act as crystal habit modifiers is a key aspect of their role in enhancing the functional properties of these advanced lipid-based materials. researchgate.net

Novel Delivery System Research (Formulation Science Perspective)

In formulation science, this compound is a critical component in the research and development of novel vesicular delivery systems. These systems are designed to encapsulate active compounds, offering benefits like improved stability, controlled release, and enhanced delivery to target sites.

This compound is instrumental in the formation of innovative vesicular carriers, most notably Spanlastics. Spanlastics are elastic nanovesicles composed of non-ionic surfactants, such as sorbitan esters (Spans), and edge activators, which are often another type of surfactant that imparts flexibility. researchgate.netresearchgate.net These vesicles form a bilayer structure that can encapsulate both hydrophilic and lipophilic drug molecules within their core or lipid layers. researchgate.netekb.eg The "Spanlastic" name derives from the primary component, "Spans," and their characteristic elasticity. researchgate.net This elasticity allows them to squeeze through pores smaller than their own diameter, making them particularly suitable for transdermal drug delivery. ekb.eg

Beyond Spanlastics, this compound and its related ester, sorbitan monostearate, are used to form other vesicular systems like niosomes and proniosomes. researchgate.netnih.gov Niosomes are vesicles formed from the self-assembly of non-ionic surfactants in an aqueous medium, creating closed bilayer structures analogous to liposomes. scispace.com Proniosomes are a more stable, dry formulation of surfactants and other components that form niosomes upon hydration. researchgate.net These vesicular systems serve as effective carriers for a wide range of active compounds, protecting them from degradation and facilitating their controlled release. ekb.egnih.gov

The performance of this compound-based delivery systems is frequently evaluated through in vitro release studies. A standard apparatus for these studies is the Franz diffusion cell, which measures the release and permeation of a substance from a formulation across a membrane. informahealthcare.comresearchgate.netnih.gov This technique is widely used for topical and transdermal formulations, including creams, gels, and vesicular suspensions, to assess the rate at which the encapsulated active ingredient is liberated from the carrier. informahealthcare.comresearchgate.net

Research on niosomes formulated with sorbitan esters has demonstrated their ability to provide sustained release of encapsulated drugs. For example, a study on niosomes made with Span 120 (sorbitan isostearate) and cholesterol showed a sustained release of naproxen sodium over 12 hours. researchgate.net The release kinetics from these systems often follow models like the Korsmeyer-Peppas model, which helps to elucidate the mechanism of drug release. researchgate.net Similarly, studies on proniosomes containing sorbitan monostearate have shown high percentages of drug release over several hours, indicating their potential for effective and controlled drug delivery. nih.gov These in vitro studies are critical for optimizing formulations and predicting their in vivo performance. informahealthcare.com

The stability of vesicular delivery systems based on this compound is a critical factor for their successful application and is influenced by several formulation parameters. Key parameters include the concentration of the surfactant, the presence and concentration of cholesterol, and the hydrophilic-lipophilic balance (HLB) of the surfactant. scispace.comljmu.ac.uk

Increasing the surfactant concentration generally leads to a decrease in vesicle size. nih.govljmu.ac.uk It can also increase the surface charge (zeta potential) of the vesicles, which enhances stability by reducing aggregation due to electrostatic repulsion. nih.govbohrium.com However, very high surfactant concentrations can sometimes compromise the vesicle membrane's integrity, leading to drug leakage. ljmu.ac.uk

Cholesterol is a vital additive that stabilizes the vesicular membrane, making it less leaky and more robust. scispace.com Increasing cholesterol content in niosome formulations has been shown to increase the entrapment efficiency of drugs. scispace.com

The stability of these systems is often assessed by monitoring particle size, polydispersity index (PDI), and zeta potential over time. A narrow particle size distribution (low PDI) and a sufficiently high absolute zeta potential value (e.g., greater than ±30 mV) are indicative of a stable formulation with a lower tendency for particle aggregation. researchgate.netazom.com

Table 1: Influence of Formulation Parameters on Vesicular System Properties

| Parameter | Influence on Vesicle Size | Influence on Stability | Influence on Entrapment Efficiency (EE) |

|---|---|---|---|

| Surfactant Concentration | Generally decreases with increasing concentration nih.govljmu.ac.uk | Can enhance stability by increasing zeta potential, reducing aggregation nih.govljmu.ac.ukbohrium.com | Effect varies; can increase EE by forming more vesicles or decrease it by increasing membrane permeability ljmu.ac.uk |

| Cholesterol Content | Can lead to an increase in vesicle size scispace.com | Stabilizes the bilayer, making vesicles less leaky and more robust scispace.comjlu.edu.cn | Generally increases with increasing concentration scispace.com |

| Surfactant HLB Value | Can influence vesicle size; one study showed an increase in size with increasing HLB scispace.com | Surfactants with higher transition temperatures can form more stable vesicles ljmu.ac.uk | Depends on the encapsulated drug; low HLB surfactants may enhance encapsulation of lipophilic drugs nih.govbohrium.com |

| Zeta Potential | Not a direct influencer of size, but related to surface charge | High absolute values (> ±30 mV) indicate good stability against aggregation researchgate.net | Indirectly affects EE by influencing overall vesicle stability |

Applications in Industrial Process Enhancement (Research Focus)

In industrial settings, particularly in food science, this compound is researched for its ability to enhance manufacturing processes by modifying the physical properties of lipid-based systems.

This compound and related sorbitan esters are utilized in food science as crystallization modifiers to control the structure and properties of fat-based products. nih.govnih.gov The crystallization of fats is a critical process that determines the texture, stability, and appearance of foods like chocolate, margarine, and shortenings. nih.gov Uncontrolled crystallization can lead to issues such as fat bloom, where crystals migrate to the surface, creating an undesirable appearance. nih.gov

Sorbitan esters, acting as emulsifiers, can influence both the nucleation and growth of fat crystals. researchgate.netusu.edu They can retard the polymorphic transition of fats, which is the transformation from a less stable crystal form to a more stable one. researchgate.netusu.edu For instance, sorbitan monostearate is known to delay fat bloom in chocolate by influencing the polymorphic transformations of cocoa butter. usu.edu By creating imperfections in the triacylglycerol crystal lattice, these emulsifiers hinder the transition to the most stable, but often undesirable, crystal form. researchgate.netusu.edu

The addition of these modifiers can alter the size, shape, and distribution of fat crystals, leading to improved product quality. ub.edu Research has shown that sorbitan monostearate can be an efficient crystal structure modifier, inducing the formation of specific polymorphs depending on the crystallization conditions. usu.edu This ability to tailor the microstructure of fats is a key strategy for developing products with desired textures and longer shelf lives. nih.govresearchgate.net

Table 2: Effect of Sorbitan Esters on Fat Crystallization Properties

| Property | Effect of this compound / Related Esters | Research Finding Reference |

|---|---|---|

| Polymorphic Transition | Retards or delays the transformation from less stable to more stable polymorphs (e.g., in cocoa butter) researchgate.netusu.edu | The presence of the emulsifier controls the mobility of molecules and their facility to undergo polymorphic transformations. usu.edu |

| Crystal Habit/Morphology | Modifies the shape and size of fat crystals. Can induce the formation of specific polymorphs. usu.edu | Can cause deformation of crystals into irregular and elongated shapes at higher concentrations. researchgate.net |

| Crystallization Kinetics | Can act as a dynamic controller of transformations, affecting the kinetics of the process. usu.edu | Can either accelerate or inhibit crystallization depending on concentration, fat type, and temperature. researchgate.net |

| Product Quality | Delays fat bloom in confectionery products. usu.eduresearchgate.net | Improves the quality and stability of heat-resistant compound chocolates. researchgate.net |

| Oleogel Structure | Acts as a structuring agent to form crystal networks in edible oils. nih.govresearchgate.net | Can be used to produce low saturated fatty acid fats with desirable physical properties. researchgate.net |

Sorbitan esters are generally considered to be biodegradable. The primary pathway for their degradation is through the enzymatic hydrolysis of the ester bond. This process cleaves the molecule into its constituent parts: sorbitan (or its anhydrides like isosorbide) and the fatty acid, in this case, hexadecanoic acid (palmitic acid). Both of these components are then further metabolized by microorganisms. Palmitic acid, being a common fatty acid, is readily biodegradable.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemical substances. A substance is typically considered "readily biodegradable" if it achieves a certain percentage of degradation within a 28-day period in these stringent tests (e.g., >60% in tests based on oxygen consumption or carbon dioxide evolution).

The table below summarizes the biodegradability data for several sorbitan esters, which serve as surrogates for understanding the environmental persistence of this compound.

Biodegradability of Sorbitan Esters in Aerobic Aquatic Environments

| Compound | Test Method | Duration | Biodegradation (%) | Classification |

| Sorbitan Monolaurate | OECD 301F (Manometric Respirometry) | 28 days | ~60-83% | Moderate/Readily Biodegradable |

| Sorbitan Monooleate | OECD 301C (Modified MITI Test) | 28 days | 62% | Readily Biodegradable |

| Sorbitan Stearate (B1226849) | OECD 301C (Modified MITI Test) | 28 days | 88% | Readily Biodegradable |

This data indicates the expected biodegradability of this compound based on structurally similar compounds.

Theoretical Modeling and Computational Studies

Molecular Dynamics Simulations of Sorbitan (B8754009), Monohexadecanoate at Interfaces

Molecular Dynamics (MD) simulation is a powerful computational technique used to model the physical movements of atoms and molecules. For surfactants, MD simulations can reveal detailed information about their arrangement and interactions at interfaces, such as the boundary between oil and water.